![molecular formula C16H19ClN2O3S B15282629 2-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B15282629.png)
2-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol is a complex organic compound that features a naphthalene ring substituted with a chlorine atom and a sulfonyl group, which is further connected to a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol typically involves multiple steps, starting with the chlorination of naphthalene to introduce the chlorine atom. This is followed by sulfonylation to attach the sulfonyl group. The resulting intermediate is then reacted with piperazine under controlled conditions to form the piperazine ring. Finally, the ethanol group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The chlorine atom on the naphthalene ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}acetaldehyde or 2-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}acetic acid.
科学的研究の応用
2-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders.
Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 2-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The piperazine ring can interact with receptors in the nervous system, potentially affecting neurotransmission pathways.
類似化合物との比較
Similar Compounds
2-{4-[(4-Bromo-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol: Similar structure but with a bromine atom instead of chlorine.
2-{4-[(4-Methyl-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol: Contains a methyl group instead of chlorine.
2-{4-[(4-Nitro-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol: Features a nitro group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 2-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol imparts unique electronic properties, affecting its reactivity and interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
特性
分子式 |
C16H19ClN2O3S |
|---|---|
分子量 |
354.9 g/mol |
IUPAC名 |
2-[4-(4-chloronaphthalen-1-yl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C16H19ClN2O3S/c17-15-5-6-16(14-4-2-1-3-13(14)15)23(21,22)19-9-7-18(8-10-19)11-12-20/h1-6,20H,7-12H2 |
InChIキー |
KTPQBZMXOXXJQG-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-phenylvinyl)benzyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B15282551.png)
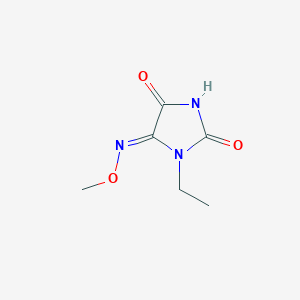
![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol](/img/structure/B15282558.png)
![Ethyl 5'-amino-3'-methyl-1'-phenyl-1,1',2,4'-tetrahydro-2-oxospiro(indole-3,4'-pyrano[2,3-c]pyrazole)-6'-carboxylate](/img/structure/B15282562.png)
![2-(9b,10-dihydroindeno[1,2-b]indol-5(4bH)-yl)-2-oxo-1-phenylethyl acetate](/img/structure/B15282570.png)
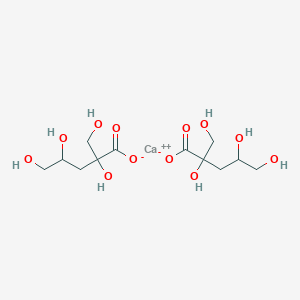
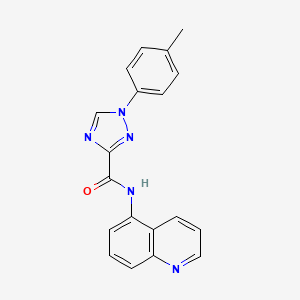
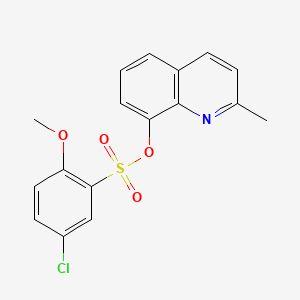
![1-(4-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B15282588.png)
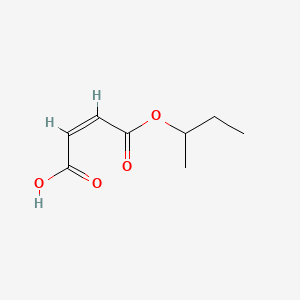
![5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B15282602.png)
![2-chloro-5-[(2,2-dimethylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B15282618.png)
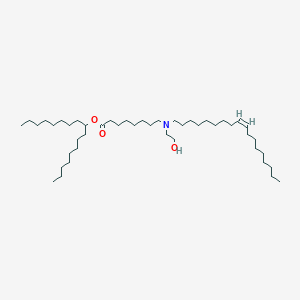
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282633.png)
